Ethyl 2-(chlorosulfonylamino)acetate
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Overview
Description
Ethyl 2-(chlorosulfonylamino)acetate is an organic compound with the molecular formula C4H7ClO4S. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(chlorosulfonylamino)acetate can be synthesized through the reaction of ethyl acetate with chlorosulfonic acid. The reaction typically occurs at room temperature and requires careful control of reaction conditions to prevent side reactions. The general reaction scheme is as follows:
C4H8O2 + ClSO3H → C4H7ClO4S + H2O
Industrial Production Methods
In industrial settings, the production of ethyl 2-((chlorosulfonyl)amino)acetate involves the use of large-scale reactors with precise temperature and pressure controls. The reaction mixture is continuously stirred, and the product is purified through distillation and recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(chlorosulfonylamino)acetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group is highly reactive and can be replaced by various nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can be hydrolyzed to produce ethyl 2-aminoacetate and sulfuric acid.
Reduction: Reduction of the chlorosulfonyl group can yield ethyl 2-aminoacetate
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., methylamine), alcohols (e.g., ethanol), and thiols (e.g., thiophenol). The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran at room temperature.
Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used
Major Products Formed
Nucleophilic Substitution: Produces substituted ethyl 2-aminoacetates.
Hydrolysis: Produces ethyl 2-aminoacetate and sulfuric acid.
Reduction: Produces ethyl 2-aminoacetate
Scientific Research Applications
Ethyl 2-(chlorosulfonylamino)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Utilized in the development of drugs, particularly those targeting bacterial and fungal infections.
Industry: Applied in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of ethyl 2-((chlorosulfonyl)amino)acetate involves its reactivity as an electrophile. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This reactivity makes it useful in modifying biological molecules for research and therapeutic purposes .
Comparison with Similar Compounds
Ethyl 2-(chlorosulfonylamino)acetate can be compared with similar compounds such as methyl 2-(chlorosulfonyl)acetate and ethyl 2-(chlorosulfonyl)acetate. These compounds share similar reactivity due to the presence of the chlorosulfonyl group but differ in their ester groups (methyl vs. ethyl). The unique properties of ethyl 2-((chlorosulfonyl)amino)acetate, such as its specific reactivity and solubility, make it particularly useful in certain applications .
List of Similar Compounds
- Methyl 2-(chlorosulfonyl)acetate
- Ethyl 2-(chlorosulfonyl)acetate
Properties
Molecular Formula |
C4H8ClNO4S |
---|---|
Molecular Weight |
201.63 g/mol |
IUPAC Name |
ethyl 2-(chlorosulfonylamino)acetate |
InChI |
InChI=1S/C4H8ClNO4S/c1-2-10-4(7)3-6-11(5,8)9/h6H,2-3H2,1H3 |
InChI Key |
UNTDTIMKVXGOPS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNS(=O)(=O)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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